Lanthanum ethylsulfate

Crystal Field Theory Lanthanide Spectroscopy Solid-State Physics

For solid-state physicists, Lanthanum ethylsulfate (La(C2H5SO4)3·9H2O) is the definitive diamagnetic host. Its hexagonal crystal field yields host-specific g-factor anisotropy (e.g., g⊥ = 7.73 ± 0.02 for Cm³⁺), which is irreproducible with chlorides or nitrates. The pronounced pressure dependence (∂Δ/∂P = -2.8 cm⁻¹/kbar) and complete Raman spectral assignment (30–4000 cm⁻¹) make it essential for high-pressure EPR and ligand-field analysis. Secure your supply for critical spectroscopic research.

Molecular Formula C6H15LaO12S3
Molecular Weight 514.3 g/mol
CAS No. 1070-79-7
Cat. No. B087225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum ethylsulfate
CAS1070-79-7
SynonymsLANTHANUM ETHYLSULFATE
Molecular FormulaC6H15LaO12S3
Molecular Weight514.3 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3]
InChIInChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3
InChIKeyZOIQVLFCKCVMMS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum Ethylsulfate (CAS 1070-79-7): Procurement Guide for Research-Grade Lanthanide Ethylsulfate Crystals


Lanthanum ethylsulfate (La(C2H5SO4)3·9H2O) is a lanthanide tris(ethylsulfate) nonahydrate that serves as a diamagnetic host lattice for electron paramagnetic resonance (EPR) and optical spectroscopy of paramagnetic rare-earth and actinide ions [1]. It crystallizes in a hexagonal system with a well-defined crystal field environment that enables high-resolution spectroscopic studies of dopant ions [2]. The compound is widely employed in solid-state physics research, particularly for investigating crystal field effects, zero-field splittings, and hyperfine interactions in dilute magnetic systems [3].

Why Lanthanum Ethylsulfate Cannot Be Substituted with Generic Lanthanum Salts for Spectroscopic Host Lattices


Substituting lanthanum ethylsulfate with other lanthanum salts such as trichloride, sulfate, or nitrate fundamentally alters the crystal field environment experienced by dopant ions, leading to irreproducible spectroscopic parameters [1]. The ethylsulfate ligand produces a distinct crystal field symmetry and strength that differ markedly from simpler inorganic anions, resulting in host-specific zero-field splittings, g-factors, and energy level structures for paramagnetic probes [2]. Moreover, solubility trends across the lanthanide ethylsulfate series are non-monotonic, meaning that isostructural substitution with neighboring lanthanide ethylsulfates does not preserve crystallization behavior or thermodynamic properties [3].

Quantitative Differentiation of Lanthanum Ethylsulfate: Head-to-Head Evidence vs. Analogs and Alternatives


Crystal Field Parameter A20〈r2〉: Lanthanum Ethylsulfate vs. Lanthanum Sulfate

The crystal field parameter A20〈r2〉 is substantially larger in lanthanum sulfate compared to lanthanum ethylsulfate, indicating a stronger axial crystal field in the sulfate host [1]. This parameter governs the energy level splitting of 4f electrons in doped rare-earth ions and directly influences optical and magnetic properties.

Crystal Field Theory Lanthanide Spectroscopy Solid-State Physics

Paramagnetic Resonance g-Factor Anisotropy: Lanthanum Ethylsulfate vs. Lanthanum Trichloride Hosts

When Cm3+ is doped into lanthanum ethylsulfate and anhydrous lanthanum trichloride crystals, the observed g⊥ values differ measurably: g⊥ = 7.73 ± 0.02 in the ethylsulfate host versus g⊥ = 7.67 ± 0.02 in the trichloride host, while g∥ remains identical at 1.925 ± 0.002 in both lattices [1]. This ~0.8% difference in perpendicular g-factor reflects the distinct ligand field symmetries imposed by ethylsulfate versus chloride coordination environments.

Electron Paramagnetic Resonance Actinide Chemistry Crystal Field Effects

Pressure-Dependent Energy Level Splitting: Lanthanum Ethylsulfate vs. Yttrium and Europium Ethylsulfate Hosts

The rate of change of the initial Kramers doublet splitting under hydrostatic pressure for Ce3+ doped into lanthanum ethylsulfate is ∂Δ/∂P = -2.8 cm⁻¹/kbar [1]. This value is significantly larger in magnitude than the corresponding pressure coefficients observed for Ce3+ in yttrium ethylsulfate and europium ethylsulfate, a difference attributed to variations in ionic radii between the host lattice cation and the Ce3+ impurity ion [1].

High-Pressure Spectroscopy Crystal Field Engineering Rare-Earth Ions

Solubility Variation Across the Lanthanide Ethylsulfate Series

The solubility of lanthanide ethylsulfates was measured across the entire series (excluding promethium) over a temperature range of 15–45°C [1]. Both the free energy and enthalpy of crystallization pass through a minimum in the neodymium-samarium region, establishing that lanthanum ethylsulfate occupies a specific position along this non-monotonic thermodynamic trend [1].

Lanthanide Separation Chemistry Crystallization Thermodynamics Hydration Effects

Vibrational Mode Assignments: Lanthanum Ethylsulfate vs. Potassium Ethylsulfate

Polarized Raman spectra of La(C2H5SO4)3·9H2O, its deuterated analog La(C2H5SO4)3·9D2O, and KC2H5SO4 crystals were recorded from 30 to 4000 cm⁻¹ at room temperature [1]. Vibrational assignment of the ethylsulfate group was achieved through comparative analysis of the lanthanum and potassium salts, with group-theoretical classification into Raman-active symmetry species [1].

Vibrational Spectroscopy Ligand Field Analysis Crystal Structure

Phase Transition Pressure Threshold: LaES vs. PrES

Absorption spectra measurements on lanthanum ethylsulfate doped with 1% Pr3+ and on pure praseodymium ethylsulfate (PrES) revealed a pressure-induced phase transition occurring at pressures above 26 kbar and temperatures below 150 K [1]. This threshold defines the operational pressure–temperature envelope for structural stability of the ethylsulfate lattice.

High-Pressure Phase Transitions Lanthanide Ethylsulfates Structural Stability

Validated Application Scenarios for Lanthanum Ethylsulfate Procurement


Host Lattice for Electron Paramagnetic Resonance (EPR) of Actinide and Rare-Earth Ions

Lanthanum ethylsulfate provides a diamagnetic crystalline matrix for doping with paramagnetic ions such as Cm3+, Pu3+, Gd3+, and Ce3+. The host-specific g-factor anisotropy (g⊥ = 7.73 ± 0.02 for Cm3+ at helium temperatures) [1] and well-characterized crystal field parameters enable precise determination of spin Hamiltonian parameters. The distinct g⊥ value relative to lanthanum trichloride (g⊥ = 7.67 ± 0.02) [1] makes ethylsulfate the preferred host when anisotropic magnetic properties must be resolved with high precision.

High-Pressure Spectroscopic Studies of Crystal Field Effects

The pronounced pressure dependence of crystal field splitting in lanthanum ethylsulfate (∂Δ/∂P = -2.8 cm⁻¹/kbar for Ce3+) [2] enables systematic investigation of energy level tuning under hydrostatic compression. This pressure coefficient significantly exceeds that of yttrium and europium ethylsulfate analogs [2], making lanthanum ethylsulfate the host of choice for experiments requiring maximum pressure-induced spectral shifts. Researchers should note the phase transition boundary at P > 26 kbar and T < 150 K [2] when designing high-pressure experiments.

Controlled Crystallization and Co-Crystallization Studies Across the Lanthanide Series

The non-monotonic solubility trend across the lanthanide ethylsulfate series, with a thermodynamic minimum in the Nd-Sm region [3], dictates that lanthanum ethylsulfate exhibits distinct crystallization enthalpy and free energy relative to mid-series analogs. This property is exploited in lanthanide separation chemistry and in the growth of mixed crystals where precise control over dopant incorporation requires knowledge of host-specific solubility parameters.

Vibrational Spectroscopy Reference for Ethylsulfate Coordination Compounds

The complete polarized Raman spectral assignment of La(C2H5SO4)3·9H2O from 30–4000 cm⁻¹, established through comparative analysis with KC2H5SO4 [4], serves as a reference dataset for identifying ethylsulfate vibrational modes in other lanthanide and transition metal complexes. The symmetry-classified band assignments enable unambiguous interpretation of ligand-field effects on internal ethylsulfate vibrations.

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